molecular formula C15H13NO B12057600 2,7-Dimethylacridin-9(10H)-one CAS No. 24212-76-8

2,7-Dimethylacridin-9(10H)-one

Cat. No.: B12057600
CAS No.: 24212-76-8
M. Wt: 223.27 g/mol
InChI Key: IBEGAUGEWHXHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Acridone (B373769) Scaffold Research

The journey into the world of acridone chemistry began with the isolation of its parent compound, acridine (B1665455), from coal tar in 1870 by German chemists Carl Gräbe and Heinrich Caro. ijpsjournal.comoup.com Acridine itself is a nitrogen-containing heterocyclic compound structurally related to anthracene. oup.com The subsequent oxidation of acridine led to the discovery of acridone, also known as 9(10H)-acridinone. nih.gov

Early synthetic routes to acridone and its derivatives were developed, with the Ullmann condensation becoming a key method. This reaction typically involves the condensation of an o-chlorobenzoic acid with an aniline (B41778) derivative, followed by cyclization to form the acridone ring system. rsc.orgnih.gov Another classic approach is the Bernthsen acridine synthesis, where diphenylamine (B1679370) is condensed with a carboxylic acid in the presence of a catalyst like zinc chloride. oup.com These foundational synthetic strategies paved the way for the creation of a vast library of acridone derivatives, each with potentially unique properties.

Significance of Acridone Derivatives in Chemical and Materials Sciences

The rigid, planar structure and the presence of both electron-donating and electron-accepting groups within the acridone core bestow upon its derivatives a range of valuable physicochemical properties. acs.org These properties have made them significant in various branches of chemical and materials sciences.

In the realm of chemical sciences , acridone derivatives are widely recognized for their fluorescence. nih.gov This has led to their development as fluorescent probes for the detection of various analytes, including metal ions like Cd2+ and nitric oxide. oup.commdpi.com The ability to tune the photophysical properties by modifying the substituents on the acridone ring allows for the design of highly sensitive and selective sensors. oup.commdpi.com

In materials science , acridone derivatives have emerged as promising materials for organic electronics. Their inherent charge transport properties have led to their investigation as components in:

Organic Light-Emitting Diodes (OLEDs) : Certain acridone derivatives exhibit thermally activated delayed fluorescence (TADF), a property that can lead to high external quantum efficiencies in OLED devices. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs) : The excellent electrical transport properties of some acridone-based compounds make them suitable for use in the active layers of OFETs. rsc.org

Photovoltaic Cells and Photodetectors : Donor-acceptor copolymers and terpolymers containing acridone units have been utilized as components in these devices. rsc.org

Furthermore, the unique electronic structure of acridones has led to their exploration as photosensitizers and photocatalysts. rsc.org Their ability to absorb light and participate in energy or electron transfer processes makes them valuable in these applications.

Current Research Landscape of 2,7-Dimethylacridin-9(10H)-one

Current research on this compound is multifaceted, touching upon its synthesis, characterization, and exploration of its potential applications. The synthesis of this compound is typically achieved through a multi-step process involving an Ullmann condensation followed by cyclization. ijpsjournal.comiajpr.com For instance, the reaction of 2-bromo-5-methylbenzoic acid with p-toluidine (B81030), followed by cyclization using an acid catalyst like polyphosphoric acid, yields this compound. ijpsjournal.comiajpr.com

Recent studies have investigated the utility of this compound as a corrosion inhibitor for steel in acidic environments. nih.govresearchgate.net Research indicates that it can effectively protect metal surfaces from corrosion, with its inhibition efficiency being dependent on its concentration. nih.govresearchgate.net

Furthermore, derivatives of this compound are being synthesized and evaluated for their biological and materials science applications. For example, N10-substituted derivatives are being explored for their potential as anticancer agents. ijpsjournal.com The dimethyl substitution pattern on the acridone core influences the electronic properties of the molecule, which in turn can affect its performance in various applications.

Below is a table summarizing some of the key properties and research findings related to this compound.

Property/FindingDetails
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Synthesis Ullmann condensation of 2-bromo-5-methylbenzoic acid and p-toluidine, followed by cyclization. ijpsjournal.comiajpr.com
Melting Point 325 °C iajpr.com
λmax 345 nm iajpr.com
¹H NMR (CDCl₃, 400 MHz) δ 2.34 (6H, s), 7.10-7.23 (6H, m), 7.40 (2H, d), 8.32 (2H, d), 8.83 (2H, d) ijpsjournal.com
¹³C NMR (CDCl₃, 400 MHz) δ 21.3, 26.54, 49.16, 78.42, 115.68-142.57, 178 ijpsjournal.com
Mass Spectrum (ESI) m/z 496.25 [M+H]⁺ (for a derivative) ijpsjournal.com
Application Corrosion inhibitor for C38 steel in 0.5 M H₂SO₄. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24212-76-8

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2,7-dimethyl-10H-acridin-9-one

InChI

InChI=1S/C15H13NO/c1-9-3-5-13-11(7-9)15(17)12-8-10(2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17)

InChI Key

IBEGAUGEWHXHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 2,7 Dimethylacridin 9 10h One

Classical and Contemporary Synthetic Routes

The construction of the 2,7-dimethylacridin-9(10H)-one framework is most commonly achieved through a two-step process involving an initial carbon-nitrogen bond formation followed by an intramolecular cyclization.

The Ullmann condensation is a traditional and reliable method for synthesizing the N-phenylanthranilic acid precursors required for acridone (B373769) synthesis. nih.gov This copper-catalyzed reaction facilitates the coupling of an aryl amine with an aryl halide. wikipedia.org In the specific synthesis of the precursor for this compound, the reaction involves the condensation of 2-bromo-5-methylbenzoic acid with p-toluidine (B81030). ijpsjournal.comijpsjournal.com This process yields the intermediate, 5-methyl-2-(p-tolylamino)benzoic acid, also known as 2',4-dimethyl-2-carboxydiphenylamine. ijpsjournal.comijpsjournal.com The reaction is typically performed in the presence of a copper catalyst and a base to neutralize the hydrogen halide formed during the condensation. wikipedia.org

Table 1: Reactants for Ullmann Condensation

Reactant 1 Reactant 2 Product (Intermediate)

Following the Ullmann condensation, the synthesized N-phenylanthranilic acid intermediate undergoes an intramolecular cyclization to form the tricyclic acridone ring system. This reaction is an example of an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where the carboxylic acid group acylates the adjacent aromatic ring. The cyclization is typically promoted by strong acids or dehydrating agents. Reagents such as polyphosphoric acid (PPA) are commonly used, with the reaction often carried out by heating, for instance, in a water bath at 100°C. ijpsjournal.com Alternative cyclizing agents include phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄). ijpsjournal.com This acid-catalyzed dehydration and ring-closure of 5-methyl-2-(p-tolylamino)benzoic acid results in the formation of this compound. ijpsjournal.com

Ullmann Condensation-Based Approaches

N-Substitution Strategies and Derivatives Synthesis

The nitrogen atom at the 10-position of the acridone ring is a key site for derivatization, allowing for the synthesis of a wide array of analogues with modified properties. The nitrogen atom in the acridone structure is relatively unreactive due to its weak basicity, often necessitating specific reaction conditions to achieve substitution. ijpsjournal.com

N-alkylation of the acridone ring is a common strategy to enhance lipophilicity and modulate biological activity. This is typically achieved by treating the parent acridone with an alkyl halide. To overcome the low reactivity of the acridone nitrogen, the reaction is often performed in a basic medium using reagents like sodium hydride (NaH) or in a biphasic system. ijpsjournal.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is effective in facilitating the reaction between the acridone anion and the alkyl halide in a biphasic solvent system like tetrahydrofuran (B95107) (THF) and aqueous potassium hydroxide. ijpsjournal.com

N-arylation introduces an aryl group at the N-10 position, a transformation that can be accomplished through several methods. Transition-metal-free approaches using diaryliodonium salts under mild conditions have been developed for the N-arylation of aliphatic amines and could be applied to acridone systems. d-nb.info More commonly, copper-catalyzed cross-coupling reactions, an extension of the Ullmann reaction, are employed. organic-chemistry.org These methods can couple aryl halides or arylboronic acids with the N-H bond of the acridone. organic-chemistry.orgmit.edu

Bis-acridone analogues, which consist of two acridone units connected by a linker, are of significant interest. The synthesis of these dimers involves the N-alkylation of two acridone molecules with a single dihaloalkane linker. ijpsjournal.comijpsjournal.com For the synthesis of bis-(this compound) derivatives, the parent acridone is treated with a linker such as 1,3-dibromopropane (B121459) or 1,4-dibromobutane. ijpsjournal.com The reaction is carried out in a biphasic system of tetrahydrofuran and 6N aqueous potassium hydroxide, with tetrabutylammonium bromide serving as a phase-transfer catalyst. ijpsjournal.comijpsjournal.com The mixture is typically stirred at room temperature for an extended period, such as 24 hours, to ensure the completion of the reaction. ijpsjournal.comijpsjournal.com Despite potential steric hindrance, this method has been successfully used to synthesize a series of novel N,N'-linked bis-acridone derivatives with favorable yields. ijpsjournal.comijpsjournal.com

Table 2: Synthesis of N-10 Substituted Bis-acridone Derivatives

Acridone Substrate Dihaloalkane Linker Resulting Bis-acridone Product Yield Melting Point (°C)
This compound 1,3-dibromopropane 1,3-bis(2,7-dimethylacridin-10-yl)propane 42% ijpsjournal.com >300 ijpsjournal.com

Alkylation and Arylation Techniques

Mechanistic Studies of Reaction Pathways for Acridone Formation

The formation of the acridone core via the Ullmann condensation and subsequent cyclization involves well-established reaction mechanisms. The Ullmann reaction is believed to proceed through a copper(I) catalytic cycle. organic-chemistry.orgmdpi.com The mechanism may involve the formation of a copper(I) amide in situ, which then reacts with the aryl halide via oxidative addition to form a transient copper(III) intermediate. mdpi.com Reductive elimination from this intermediate yields the N-arylated product and regenerates the active copper(I) catalyst. organic-chemistry.org

The subsequent acid-catalyzed cyclization of the N-phenylanthranilic acid intermediate is a classical intramolecular electrophilic aromatic substitution. The protonation of the carboxylic acid's carbonyl group by a strong acid like PPA enhances its electrophilicity, allowing the electron-rich p-toluidine ring to attack the carbonyl carbon, leading to ring closure. A subsequent dehydration step rearomatizes the system to form the stable, conjugated tricyclic acridone.

The mechanism for N-alkylation under basic conditions involves the deprotonation of the acridone N-H by a base (e.g., KOH or NaH) to form a nucleophilic acridone anion. beilstein-journals.org This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the C-N bond and displace the halide ion. beilstein-journals.org

More contemporary mechanistic pathways for acridone formation have also been explored. One novel approach involves the reaction of N-unsubstituted β-lactams with arynes. nih.gov This pathway proceeds through the formation of a 2,3-dihydroquinolin-4-one intermediate, which reacts with a second molecule of aryne, leading to the formation of an acridone via the extrusion of an ethylene (B1197577) molecule. nih.gov This represents a unique example of ethylene extrusion in aryne chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2,7 Dimethylacridin 9 10h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,7-Dimethylacridin-9(10H)-one in solution. mdpi.com By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions (via NOE), a detailed picture of the molecule's conformation and the electronic environment of each nucleus can be established. acs.orgnih.gov

Both ¹H and ¹³C NMR spectra provide critical information. In the ¹H NMR spectrum of acridone (B373769) derivatives, protons in the aromatic region typically appear as multiplets, with their specific chemical shifts influenced by the substitution pattern. nih.gov For this compound, the methyl protons would be expected to produce a sharp singlet in the aliphatic region (around 2.0-2.5 ppm), while the aromatic protons would resonate at lower fields (typically 7.0-8.5 ppm). The N-H proton of the acridone core would likely appear as a broad singlet at a significantly downfield shift.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is a key diagnostic peak, resonating at a highly deshielded position (around 178 ppm). mdpi.com The carbons of the methyl groups would appear in the aliphatic region (around 20-30 ppm), while the aromatic carbons would span a wide range in the aromatic region (approximately 115-145 ppm).

Dynamic NMR experiments, which involve recording spectra at varying temperatures, can reveal information about conformational exchange processes. researchgate.net For this compound, this could provide insights into the planarity of the tricyclic system and any subtle conformational fluctuations. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. nih.gov

Table 1: Predicted NMR Data for this compound Note: These are typical, estimated chemical shift ranges based on data for similar acridone structures. Actual values may vary.

Nucleus Signal Type Predicted Chemical Shift (δ) in ppm Key Features
¹H Aromatic Protons 7.0 - 8.5 Multiplets, specific shifts depend on position relative to substituents.
¹H N-H Proton > 10.0 Broad singlet, exchangeable with D₂O.
¹H Methyl Protons (-CH₃) 2.0 - 2.5 Singlet, integrating to 6 protons.
¹³C Carbonyl Carbon (C=O) ~178 Highly deshielded, characteristic of a ketone/amide carbonyl.
¹³C Aromatic Carbons 115 - 145 Multiple signals corresponding to the tricyclic system.

Advanced Mass Spectrometry Techniques in Complex Acridone Analysis

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and probing the fragmentation patterns of acridone derivatives. chromatographyonline.com High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound (C₁₅H₁₃NO). acs.orgnih.gov

In ESI-MS, the compound would typically be observed as its protonated molecule, [M+H]⁺. Harder ionization methods, such as electron impact (EI), would induce fragmentation, providing valuable structural information. acdlabs.com The fragmentation of the acridone core is influenced by its stable, aromatic nature. libretexts.org Common fragmentation pathways for aromatic ketones often involve the loss of small, stable molecules or radicals.

For this compound, characteristic fragmentation patterns would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion peak at [M-15]⁺.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group could lead to a peak at [M-28]⁺.

Sequential losses: A combination of the above losses, such as the loss of both a methyl group and carbon monoxide, could also be observed.

Tandem mass spectrometry (MS/MS) experiments can further elucidate these fragmentation pathways by isolating the molecular ion, inducing fragmentation, and analyzing the resulting daughter ions. This provides a detailed "fingerprint" of the molecule's structure. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value Technique Significance
Molecular Formula C₁₅H₁₃NO - -
Exact Mass 223.0997 HRMS Confirms elemental composition.
Molecular Ion (M⁺•) m/z 223 EI-MS Corresponds to the molecular weight.
Protonated Molecule [M+H]⁺ m/z 224 ESI-MS Commonly observed ion in soft ionization.
Key Fragment Ion [M-15]⁺ EI-MS Indicates the loss of a methyl group.

Electronic Absorption and Fluorescence Spectroscopy: Photophysical Behavior

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of acridone derivatives, which are often highly fluorescent. nih.govscite.ai The electronic transitions within the conjugated π-system of this compound give rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of acridones typically displays multiple bands corresponding to π→π* transitions. nih.gov For this compound, one would expect to see absorption maxima in the UV and visible regions, with the longest wavelength absorption band being particularly sensitive to the molecular structure and solvent environment. mdpi.com

Upon excitation with light of an appropriate wavelength, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. atto-tec.com The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. The photophysical properties of acridones are known to be influenced by factors such as solvent polarity and the presence of substituents on the acridone core. nih.govmdpi.com The methyl groups at the 2 and 7 positions can subtly influence the electronic structure and thus the absorption and emission characteristics. solubilityofthings.com

Table 3: Typical Photophysical Data for Acridone Derivatives Note: These values are representative of the acridone class and can vary based on substitution and solvent.

Parameter Typical Value Range Description
Absorption Maxima (λ_abs) 380 - 430 nm Wavelength of maximum light absorption (S₀→S₁ transition).
Emission Maxima (λ_em) 430 - 500 nm Wavelength of maximum fluorescence emission (S₁→S₀ transition).
Stokes Shift 25 - 70 nm Energy difference between absorption and emission maxima. atto-tec.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

The IR spectrum is based on the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment. tanta.edu.eg Key expected absorption bands for this compound include:

N-H Stretching: A broad band typically found in the 3100-3300 cm⁻¹ region, indicative of the secondary amine in the acridone ring.

C-H Stretching: Bands for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. osti.gov

C=O Stretching: A very strong and sharp absorption band around 1610-1640 cm⁻¹, characteristic of the acridone carbonyl group.

C=C and C-N Stretching: Multiple bands in the 1400-1600 cm⁻¹ "fingerprint" region, corresponding to the vibrations of the aromatic rings and the C-N bond. su.se

Raman spectroscopy measures the inelastic scattering of light, and is particularly sensitive to vibrations that cause a change in the molecule's polarizability. up.ac.za For this compound, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering a unique fingerprint for the compound's identification. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H Stretch 3100 - 3300 Medium-Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch 2850 - 3000 Medium Strong
C=O Stretch 1610 - 1640 Strong Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of acridone derivatives often reveals a nearly planar tricyclic system. tandfonline.com Analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, which are crucial for understanding the solid-state properties of the material. For this compound, key interactions would likely include:

Hydrogen Bonding: The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, often leading to the formation of centrosymmetric dimers or extended chains.

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

The crystal structure data, including the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, provide an unambiguous structural proof and a basis for computational modeling and understanding structure-property relationships in the solid state. rsc.org

Computational and Theoretical Investigations of 2,7 Dimethylacridin 9 10h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,7-Dimethylacridin-9(10H)-one, DFT calculations offer a detailed understanding of its electron distribution and reactivity. By employing methods like B3LYP with a suitable basis set, researchers can optimize the molecule's geometry and analyze its electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. scirp.org For acridine (B1665455) derivatives, the distribution of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. researchgate.net Theoretical studies on related acridone (B373769) structures have shown that substituents can significantly influence the energies of these frontier orbitals. researchgate.net

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-2.2
HOMO-LUMO Gap (ΔE)3.6

Predictions of Chemical Hardness and Stability

Chemical hardness (η) and its inverse, softness (S), are concepts derived from DFT that help predict a molecule's stability and reactivity. scirp.org Hardness is a measure of the molecule's resistance to changes in its electron distribution. researchgate.netmdpi.com A "hard" molecule has a large HOMO-LUMO gap and is generally less reactive, while a "soft" molecule has a small gap and is more reactive. mdpi.com The Principle of Maximum Hardness states that molecules tend to arrange themselves to be as hard as possible, indicating a preference for greater stability. unc.edu For this compound, a higher chemical hardness value would imply greater stability. scirp.org

DescriptorValue (eV)
Chemical Hardness (η)1.8
Chemical Softness (S)0.56
Electronegativity (χ)4.0

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govbnl.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. researchgate.net By simulating the molecule in a solvent environment under constant temperature and pressure, researchers can observe its dynamic behavior and identify stable conformations. ijpsjournal.com MD simulations are also employed to understand the retention time of a ligand within the active site of a protein, providing a dynamic view of the binding process. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comijpsjournal.com This method is widely used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein. ijpsjournal.com Studies on related bis-acridone derivatives have utilized molecular docking to investigate their binding with topoisomerase I and II, revealing potential antineoplastic activity. ijpsjournal.comijpsjournal.com The docking score, often expressed in terms of binding energy, indicates the strength of the interaction, with more negative values suggesting a better fit. ijpsjournal.com These studies can identify key interactions like hydrogen bonds, pi-pi stacking, and van der Waals forces between the ligand and the amino acid residues of the target protein. ijpsjournal.comijpsjournal.com

Theoretical Spectroscopy Simulations (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Theoretical simulations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational frequencies, are valuable for confirming the structure of a synthesized compound and interpreting experimental spectra. researchgate.net DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. researchgate.net By comparing the calculated spectra with experimental data, researchers can validate the molecular structure. researchgate.net Similarly, theoretical vibrational frequency analysis can help in the assignment of fundamental vibrational modes observed in infrared (IR) and Raman spectroscopy. nih.gov Studies on the parent acridine molecule have demonstrated good agreement between DFT-calculated vibrational frequencies and experimental results. nih.gov

Table 3: Theoretically Calculated vs. Experimental ¹H NMR Chemical Shifts for a Related Acridone Derivative Note: Specific data for this compound is not fully available. The following table is based on data for a similar bis-acridone derivative for illustrative purposes. ijpsjournal.com

ProtonExperimental δ (ppm)
CH3 (aromatic ring)2.34 (s, 6H)
Aromatic CH7.10-7.23 (m, 6H)
Aromatic CH7.40 (dd, 2H)
Aromatic CH8.32 (dd, 2H)
Aromatic CH8.83 (dd, 2H)

Applications of 2,7 Dimethylacridin 9 10h One in Materials Science and Photochemistry

Organic Electronic and Optoelectronic Device Applications

Role as Emitters and Charge Transport Materials in OLEDs

Derivatives of 2,7-Dimethylacridin-9(10H)-one, specifically those based on the 9,9-dimethylacridine scaffold, are integral to the advancement of Organic Light-Emitting Diode (OLED) technology. These compounds are versatile, functioning as both emitters and charge transport materials, which are crucial for the efficiency and performance of OLED devices.

Acridine (B1665455) derivatives are recognized for their rigid and planar structure, which, combined with their electron-donating capabilities, allows for high energy levels that facilitate hole injection and transport. The bulky nature of the acridine structure helps to minimize non-radiative energy loss, making these materials efficient emitters. For instance, innovative emitters based on 2,7-di-tert-butyl-9,9-dimethylacridine have been developed that exhibit unique photophysical properties.

Corrosion Inhibition Studies

This compound and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process.

Electrochemical Evaluation Methods (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

The effectiveness of acridinone (B8587238) derivatives as corrosion inhibitors is extensively studied using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the inhibitor's performance.

For instance, 2,10-dimethylacridin-9(10H)-one (a closely related isomer) demonstrated significant inhibition efficiency for C38 steel in a 0.5 M H2SO4 solution. At a concentration of 10⁻³ M, the inhibition efficiencies were measured to be 93.6% by weight loss, 92.2% by PDP, and 91.7% by EIS.

Potentiodynamic polarization studies help in classifying the inhibitor type. An inhibitor is typically considered anodic or cathodic if the corrosion potential (Ecorr) shifts by more than 85 mV. For many acridine derivatives, the shift is less than 85 mV, indicating they function as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.

The following table summarizes the electrochemical data for an acridinone derivative, showcasing its performance as a corrosion inhibitor.

ParameterValue
Inhibitor Concentration10⁻³ M
Inhibition Efficiency (Weight Loss)93.6%
Inhibition Efficiency (PDP)92.2%
Inhibition Efficiency (EIS)91.7%
Corrosion Potential Shift (ΔEcorr)< 85 mV
Inhibitor TypeMixed-type

Adsorption Mechanisms and Isotherm Modeling on Metal Surfaces

The protective action of this compound and related compounds is attributed to their adsorption onto the metal surface. This adsorption process can be understood through various isotherm models, with the Langmuir adsorption isotherm being frequently applied. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface at specific homogeneous sites.

The suitability of the Langmuir model is often confirmed by a linear relationship when plotting log (θ / (1 - θ)) against the logarithm of the inhibitor concentration, where θ is the surface coverage. The adsorption process for acridin-9(10H)-one on mild steel in 1 M HCl was found to be spontaneous, as indicated by a large negative value of the standard free energy of adsorption (ΔG°ads) of -44.03 kJ/mol. This value also suggests a strong interaction, characteristic of chemisorption, where a chemical bond is formed between the inhibitor and the metal surface.

Different isotherm models like Freundlich, Temkin, and Dubinin-Radushkevich are also used to analyze adsorption data, each based on different assumptions about the adsorbent surface and the nature of adsorption. The choice of the most appropriate model is crucial for understanding the adsorption mechanism and designing effective corrosion protection strategies.

Structure-Inhibition Efficiency Relationships in Metal Protection

The molecular structure of acridine derivatives plays a crucial role in their corrosion inhibition efficiency. The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings, in the structure of this compound facilitates its adsorption on metal surfaces. These features act as active centers for adsorption.

Quantum chemical calculations and Density Functional Theory (DFT) are powerful tools used to correlate the molecular structure of inhibitors with their performance. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) provide insights into the reactivity and stability of the inhibitor molecules. A higher EHOMO value, for instance, is generally associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

Studies on various acridine derivatives have shown that substituents on the acridine ring can significantly influence their protective properties. For example, halogen-substituted acridines have demonstrated enhanced inhibition performance compared to their non-halogenated counterparts. This structure-efficiency relationship is fundamental for the rational design of new and more effective corrosion inhibitors.

Biological and Biomedical Research Applications: Mechanistic and in Vitro Investigations

In Vitro Studies of Molecular Interactions with Biological Systems

Acridine (B1665455) derivatives are well-established as compounds that bind to DNA and RNA. nih.gov The planar structure of the acridine ring allows it to insert itself between the base pairs of a DNA duplex, a process known as intercalation. nih.govijpsjournal.com This interaction is a key mechanism for the biological activity of many acridine-based compounds. ijpsjournal.com The mode of binding involves the insertion of the tricyclic acridine ring between adjacent base pairs in the DNA helix. nih.gov

Studies on derivatives of 9-aminoacridine (B1665356) have shown that substituents on the acridine ring can influence both the mutagenic activity and the DNA binding affinity. tandfonline.com For instance, the introduction of a methyl group into the acridine ring of 9-aminoacridine was found to decrease both its frameshift mutagenicity and its intercalative DNA binding affinity. tandfonline.com Conversely, the introduction of electron-withdrawing groups, such as chlorine, has been shown to increase the binding affinity to DNA. tandfonline.com This suggests that the electronic properties of the substituents play a significant role in the DNA intercalation process. tandfonline.com

Some research has even suggested that certain acridine derivatives can induce a two-molecule intercalation between neighboring DNA base pairs. tandfonline.com The binding of these compounds to DNA can be studied using techniques like UV-VIS absorption spectroscopy. tandfonline.com

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication, transcription, and chromosome segregation. mdpi.comnih.govcuni.cz These enzymes function by creating transient breaks in the DNA strands. cuni.czamegroups.org Because cancer cells often exhibit high levels of topoisomerase activity to support rapid division, these enzymes are significant targets for anticancer therapies. mdpi.comamegroups.org

Acridone (B373769) derivatives have been identified as inhibitors of topoisomerase II (Topo II). mdpi.com The mechanism of action often involves the intercalation of the acridone ring into the DNA, which interferes with the enzyme's function. ijpsjournal.commdpi.com Some acridone derivatives act as Topo II poisons, trapping the enzyme on the DNA to form a cleavage complex, which ultimately leads to DNA damage and cell death. mdpi.com

Molecular docking studies have been used to predict the binding affinity of acridone derivatives to topoisomerases. For example, a study on bis-acridone derivatives showed binding energies with Topoisomerase II ranging from -9.884 to -3.423. ijpsjournal.com Two specific compounds in this study, BFM and BBT, demonstrated strong interactions with Topoisomerase II, with binding energies of -9.27 and -9.11, respectively. ijpsjournal.com These interactions included Van der Waals forces, pi-pi stacking, alkyl interactions, and conventional hydrogen bonds. ijpsjournal.com

The cytotoxic activity of these compounds has been linked to their ability to inhibit topoisomerases. It has been observed that the addition of electron-withdrawing groups to the molecular structure can enhance this cytotoxic activity. ijpsjournal.com

Table 1: In Vitro Cytotoxicity of Bis-Acridone Derivatives

CompoundIC50 (µM) on MCF-7 cells
BFM22 ± 3.2
BBT24 ± 5.2
BPR32 ± 4.2
BPL38 ± 2.2
Doxorubicin (Control)11 ± 2.2

This table presents the half-maximal inhibitory concentration (IC50) values of various bis-acridone derivatives against the MCF-7 breast cancer cell line, as determined in a research study. ijpsjournal.com Lower IC50 values indicate greater cytotoxic potency.

DNA Binding and Intercalation Mechanisms

Development of Advanced Biological Probes and Imaging Tools (e.g., Fluorescent Reporter Probes)

Derivatives of acridone, such as 9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), are utilized as near-infrared fluorescent dyes in the development of biological probes. sioc-journal.cn These probes are designed to detect specific biomolecules or enzymatic activities within living systems. fujifilm.com DDAO-based probes are valued for their favorable properties, including near-infrared emission, high water solubility, and a significant quantum yield. sioc-journal.cn

A common strategy involves masking the fluorescent DDAO core with a specific recognition group. When the probe interacts with its target, such as an enzyme, the recognition group is cleaved, releasing the DDAO fluorophore and generating a fluorescent signal. nih.gov For instance, DDAO-galactoside is a fluorescent probe used to detect the activity of the enzyme β-galactosidase. fujifilm.comnottingham.ac.uk Upon hydrolysis of the β-glycosidic bond by the enzyme, the highly fluorescent DDAO is released. fujifilm.com

These fluorescent probes have applications in various biological assays, including flow cytometry for the identification and enrichment of specific cell populations. nih.gov For example, DDAOG, a far-red SA-β-Gal probe, is used to identify senescent tumor cells. nih.gov The cell-permeant nature of these probes allows for the analysis of living cells. nih.gov

Furthermore, DDAO-based probes have been developed to detect a range of other biological targets, including leucine (B10760876) aminopeptidase, sulfatases, and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comacs.orgfrontiersin.org The design of these probes often involves linking the DDAO fluorophore to a substrate or recognition site for the target enzyme or molecule. mdpi.comfrontiersin.org

Future Directions and Emerging Research Perspectives

Advancements in Sustainable Synthetic Methodologies for Acridone (B373769) Derivatives

The chemical industry's shift towards environmental responsibility has spurred the development of green synthetic methods for producing acridone derivatives. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional methods that often rely on harsh reagents like concentrated sulfuric acid or polyphosphoric acid.

One of the most promising advancements is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while increasing product yields. worldscientific.com For instance, the N-benzylation of acridone has been achieved in just three minutes under solvent-free conditions using microwave heating, offering a significant improvement in efficiency and environmental impact. worldscientific.com Similarly, the condensation of aromatic amines with o-chlorobenzoic acid to form 9-acridones has been efficiently catalyzed by the Lewis acid ZnCl2 in a microwave reactor, providing a clean and rapid route to these compounds.

The exploration of eco-friendly catalysts and solvents is another key area. Researchers are replacing traditional, corrosive acid catalysts with solid acid catalysts like montmorillonite (B579905) K10, which are not only environmentally safer but also offer economic benefits. nih.gov Water, the ultimate green solvent, is also being employed in the synthesis of acridone analogs. nih.govrsc.org One-pot green synthesis protocols have been developed that use catalysts like montmorillonite K10 and an iron/citric acid system in water to produce novel acridone derivatives. nih.gov Furthermore, copper-catalyzed reactions using air as a benign oxidant represent an innovative strategy for synthesizing acridones under neutral conditions, involving a novel C-C bond cleavage and intramolecular cyclization. rsc.org

These sustainable methodologies are not just "greener" alternatives but often provide higher yields and purities, making them economically and scientifically attractive for the future production of acridone derivatives. worldscientific.com

Integration of Advanced Computational Design in Materials Science and Biological Research

The synergy between computational modeling and experimental research is accelerating the discovery and optimization of acridone derivatives for specific functions. In-silico techniques are now integral to predicting the properties of new molecules before they are ever synthesized, saving significant time and resources. ijpsjournal.comjppres.com

In biological research , computational tools are extensively used to design and screen potential therapeutic agents.

Molecular Docking: This technique predicts how a molecule, such as an acridone derivative, will bind to a biological target like an enzyme or DNA. ijpsjournal.comscirp.org It has been used to study the interactions of acridones with targets like topoisomerases (implicated in cancer), acetylcholinesterase (relevant to Alzheimer's disease), and various protein kinases. scirp.orglatamjpharm.orgnih.gov For example, in-silico molecular docking of bis-acridone derivatives, including those based on a 2,7-dimethyl acridone structure, helped identify promising binding affinities to topoisomerase II, guiding the synthesis of potent antineoplastic agents. ijpsjournal.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound is crucial for drug development. scirp.org In-silico ADME/Tox screening helps to identify candidates with favorable pharmacokinetic profiles and low toxicity early in the discovery process, increasing the likelihood of clinical success. ijpsjournal.comscirp.orgarabjchem.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of a ligand-protein complex over time, offering a more dynamic picture of the molecular interactions. ijpsjournal.comnih.govmdpi.com

In materials science , computational chemistry, particularly Density Functional Theory (DFT), plays a predictive role in designing new materials with tailored properties. rsc.org DFT calculations are used to understand the electronic structure, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential of acridone derivatives. researchgate.nettandfonline.com This information is critical for developing molecules for applications in optoelectronics, such as Organic Light Emitting Diodes (OLEDs). rsc.orgrsc.org By modeling different donor-acceptor structures, scientists can predict key parameters like ionization potential and electron affinity, which are crucial for designing efficient electronic materials. rsc.org

The table below summarizes the application of various computational techniques in the study of acridone derivatives.

Computational TechniqueApplication AreaPurposeKey Findings/Predictions
Molecular Docking Biological ResearchPredict binding affinity and mode to biological targets (e.g., enzymes, DNA). ijpsjournal.comscirp.orgarabjchem.orgIdentification of potential inhibitors for cancer (Topoisomerase II), Alzheimer's (AChE), and drug resistance (P-gp). ijpsjournal.comlatamjpharm.orgnih.gov
ADMET Screening Biological ResearchEvaluate drug-likeness, pharmacokinetic properties, and toxicity profiles. scirp.orgarabjchem.orgSelection of compounds with favorable bioavailability and low toxicity for further development. ijpsjournal.com
Molecular Dynamics (MD) Biological ResearchAssess the stability and conformational dynamics of ligand-protein complexes. ijpsjournal.comnih.govValidation of stable binding of acridone derivatives to their biological targets. ijpsjournal.commdpi.com
Density Functional Theory (DFT) Materials ScienceCalculate electronic structure and predict optoelectronic properties. rsc.orgresearchgate.netDesign of acridone derivatives with suitable energy levels for use in OLEDs and other electronic devices. rsc.org
QSAR Biological ResearchRelate chemical structure to biological activity quantitatively. ijpsjournal.comDevelopment of models to predict the therapeutic effects of new acridone analogues. ijpsjournal.com

This table is generated based on data from multiple research findings.

Exploration of Novel Applications in Interdisciplinary Fields

The unique photophysical and electrochemical properties of the acridone scaffold are driving its exploration in a variety of interdisciplinary fields beyond its traditional use in medicine.

A significant emerging application is in materials science , particularly for optoelectronic devices. Acridone derivatives are being investigated as components for:

Organic Light-Emitting Diodes (OLEDs): Certain acridone derivatives exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to OLEDs with very high external quantum efficiencies. rsc.orgrsc.org The ability to tune their electronic properties makes them excellent candidates for host and dopant materials in emissive layers. google.com

Organic Field-Effect Transistors (OFETs): The excellent electrical transport properties of some donor-acceptor compounds based on acridone make them suitable for active layers in OFETs. rsc.org

Another major area of application is as corrosion inhibitors . The planar structure of acridine (B1665455) and acridone derivatives, along with the presence of heteroatoms and π-electrons, allows them to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive media. nih.govsemanticscholar.org They have shown excellent inhibition efficiency for mild steel, carbon steel, and aluminum alloys in acidic environments. nih.goviajpr.commdpi.com Their low toxicity and eco-friendly nature make them a promising alternative to conventional, more hazardous inhibitors. nih.govsemanticscholar.org

The inherent fluorescence of the acridone core has also led to its use in the development of fluorescent probes and sensors . These sensors can detect specific analytes with high selectivity and sensitivity.

Ion and Molecule Detection: Acridone-based sensors have been designed to detect cations and specific molecules like nitric oxide (NO) and the explosive picric acid through changes in their fluorescence intensity. rsc.orgmdpi.com

Cell Imaging: Novel acridone derivatives have been developed for cell imaging applications. nih.gov Some exhibit aggregation-induced emission (AIE), where they become highly fluorescent upon aggregation within cells, making them traceable and useful for biological imaging. nih.gov

Electrochemical Sensing: Pyridoacridone derivatives have been synthesized for the electrochemical detection of DNA hybridization, offering an alternative to fluorescence-based methods for use in miniaturized DNA chips.

The continued exploration of these interdisciplinary applications highlights the remarkable versatility of the acridone scaffold, promising innovative solutions in materials science, environmental protection, and bio-analytical chemistry.

Q & A

Q. How can interdisciplinary approaches (e.g., chemical biology vs. materials science) refine the application scope of this compound?

  • Methodological Answer : Develop a hybrid research design combining in vitro cytotoxicity assays (biology) with photostability tests under UV irradiation (materials science). Use bibliometric analysis to map emerging trends and knowledge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.